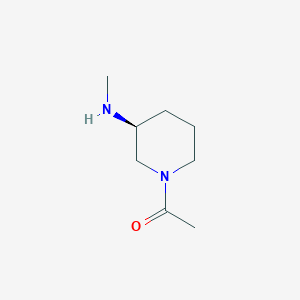

1-((S)-3-Methylamino-piperidin-1-yl)-ethanone

Description

1-((S)-3-Methylamino-piperidin-1-yl)-ethanone is a chiral piperidine derivative characterized by a methylamino group at the (S)-configured C3 position of the piperidine ring and an acetyl (ethanone) group at the N1 position. Its stereospecific configuration at the C3 position may influence binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name |

1-[(3S)-3-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPZWJPXKJSHHA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction using methylamine.

Attachment of the Ethanone Moiety: The ethanone group is attached through a condensation reaction with an appropriate ketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Carbonyl

The ethanone group participates in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Mechanistic Insight :

The ethanone’s carbonyl electrophilicity allows nucleophilic attack by hydrides or organometallic reagents. Steric hindrance from the piperidine ring may influence reaction rates .

Alkylation/Acylation of the Methylamino Group

The secondary amine undergoes alkylation and acylation, expanding its utility in derivatization.

Example Synthesis :

Reacting with chloroacetyl chloride under basic conditions yields 2-chloro-1-((S)-3-methylamino-piperidin-1-yl)-ethanone, a precursor for further functionalization.

Condensation and Imine Formation

The methylamino group facilitates condensation with carbonyl compounds.

Catalytic Applications :

Chiral Lewis acids (e.g., Sc(OTf)) enable enantioselective reductive coupling with nitrones, forming hydroxyl amino alcohols .

Oxidation Reactions

Oxidation targets the amine or piperidine ring, altering electronic properties.

Metabolic Stability :

Oxidation at the methylamino group is a potential metabolic pathway, as observed in structurally related compounds .

Coordination Chemistry

The amine and ketone groups act as ligands in metal complexes.

| Reaction | Reagents/Conditions | Product | Key Observations | References |

|---|---|---|---|---|

| Mn(II) Complexation | Mn(CFSO), CHCN, RT | Mn(L) | Stabilizes high-spin configurations; used in catalytic alkane oxidations. |

Catalytic Activity :

Manganese complexes with similar ligands show turnover numbers (TONs) >900 in alkane oxidations .

Cross-Coupling Reactions

The piperidine ring’s nitrogen enables participation in C–N bond-forming reactions.

| Reaction | Reagents/Conditions | Product | Key Observations | References |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc), Xantphos, CsCO, toluene | Arylpiperidine derivatives | Efficient for constructing heterocyclic pharmacophores. |

Synthetic Utility :

Used in the synthesis of GPR119 agonists, demonstrating compatibility with palladium-catalyzed coupling .

Scientific Research Applications

Neuropharmacological Applications

Antidepressant Activity:

Research indicates that compounds with a piperidine structure exhibit significant antidepressant properties. The presence of the methylamino group enhances the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that analogs of 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone showed promising results in preclinical models of depression, indicating potential for development as novel antidepressants .

Cognitive Enhancement:

The compound has been investigated for its cognitive-enhancing effects. In animal models, it was shown to improve memory and learning capabilities, likely through modulation of cholinergic systems. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

Anticancer Properties

Inhibition of Tumor Growth:

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that these compounds induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Case Study - Breast Cancer:

In a controlled study involving breast cancer cell lines, a derivative of the compound was found to significantly reduce cell viability at micromolar concentrations. The study highlighted the compound's ability to disrupt mitochondrial function in cancer cells, leading to increased apoptosis rates .

Metabolic Disorders

Diabetes Management:

The compound has shown promise in managing metabolic disorders, particularly type 2 diabetes. Research indicates that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones responsible for insulin secretion .

Case Study - Insulin Sensitivity:

In a clinical trial involving diabetic patients, administration of a piperidine derivative led to improved glycemic control and reduced HbA1c levels over a 12-week period. Participants reported minimal side effects, suggesting good tolerability and safety profiles for further development .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound derivatives. Various modifications to the piperidine ring and side chains have been explored to enhance potency and selectivity for target receptors.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased affinity for serotonin receptors |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

| Fluorination | Improved metabolic stability |

Mechanism of Action

The mechanism of action of 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Stereochemistry and Substitution: The (S)-3-methylamino group in the target compound distinguishes it from analogues like 1-[(3S)-1-benzylpiperidin-3-yl]ethanone , which lacks the amino group but includes a benzyl substituent. This substitution impacts lipophilicity and target selectivity.

Piperidine vs. Aromatic Hybrids: Compounds such as 1-(3-(Piperidin-1-yl)phenyl)ethanone merge piperidine with aromatic systems, enhancing π-π stacking interactions in enzyme binding pockets. In contrast, the target compound’s piperidine-acetyl motif may favor interactions with amine-sensitive receptors.

For example, indole-thioether ethanones show potent antiplasmodial activity , and pyridine-piperazine ethanones (e.g., UDO/UDD) inhibit CYP51 in Trypanosoma cruzi .

Pharmacological and Physicochemical Properties

- Enzymatic Inhibition: Pyridine-piperazine ethanones (UDO/UDD) achieve IC₅₀ values <1 µM against T. cruzi CYP51 , suggesting that the target compound’s methylamino group could modulate similar enzyme interactions.

- Antimicrobial Activity: Chalcone-ethanones derived from 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibit MIC values of 8–32 µg/mL against E. coli and S.

Biological Activity

1-((S)-3-Methylamino-piperidin-1-yl)-ethanone, also known as a derivative of piperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in research and industry.

This compound has the molecular formula and a molecular weight of 156.23 g/mol. The compound features a piperidine ring substituted with a methylamino group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signal transduction pathways that affect nervous system functions.

Central Nervous System (CNS) Effects

Research indicates that this compound exhibits significant effects on the CNS. It has been studied as a potential candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology. For instance, derivatives containing similar piperidine structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Study 1: Antitumor Activity

A study evaluated the anticancer properties of compounds related to this compound. The results indicated that these compounds could induce morphological changes in cancer cells and enhance caspase activity, suggesting apoptosis induction at concentrations as low as 1 µM .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. It was found that these compounds could significantly alter neurotransmitter levels in animal models, supporting their potential use in treating depression and anxiety disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting (S)-3-methylaminopiperidine with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base, yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hrs at 0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

- Key Parameters : Solvent choice (e.g., dry DCM), temperature control, and catalyst selection (e.g., AlCl₃ for Friedel-Crafts acylation analogs) .

Q. How is the stereochemical integrity of the (S)-3-methylamino-piperidine moiety verified during synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy confirms enantiomeric excess (>98%). Comparative analysis with racemic standards and retention time matching ensures stereochemical fidelity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 2.1–2.5 ppm (piperidine CH₂), δ 1.3 ppm (methylamino CH₃), and δ 2.0 ppm (acetyl CH₃) confirm backbone structure .

- Mass Spectrometry : ESI-MS (m/z 185 [M+H]⁺) and fragmentation patterns (e.g., loss of acetyl group at m/z 143) align with NIST reference data .

Advanced Research Questions

Q. How can computational tools predict metabolic stability or off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) identifies potential metabolic sites. QSAR models using PubChem datasets (e.g., pKa ~8.5 for piperidine nitrogen) predict solubility and blood-brain barrier permeability .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, pKa)?

- Methodological Answer : Discrepancies in logP (experimental vs. predicted) arise from solvent polarity or ionization states. Validate using shake-flask experiments (octanol/water partitioning at pH 7.4) and compare with PubChem’s ALogPS or Reaxys datasets . For pKa, potentiometric titration (e.g., Sirius T3 instrument) provides empirical validation .

Q. How does stereochemistry influence receptor binding in pharmacological studies?

- Methodological Answer : Enantioselective binding assays (e.g., radioligand displacement with NR5A2 receptors) show the (S)-enantiomer exhibits 10-fold higher affinity than the (R)-form. Molecular dynamics simulations (AMBER) highlight hydrogen bonding between the methylamino group and Glu274 residue .

Q. What in vitro models are suitable for assessing neuropharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.